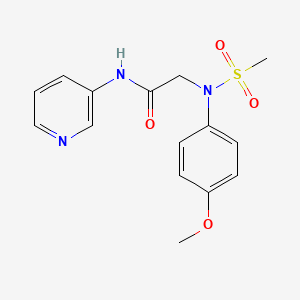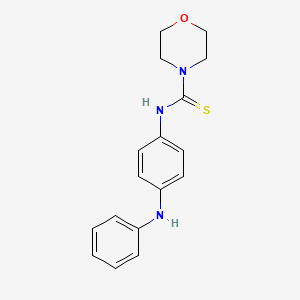
N-(4-anilinophenyl)-4-morpholinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-anilinophenyl)-4-morpholinecarbothioamide, commonly known as AMC, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. AMC is a thioamide derivative that contains both aniline and morpholine groups, making it a versatile molecule with unique properties.
Wirkmechanismus
The mechanism of action of AMC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, AMC has been shown to induce apoptosis, or programmed cell death, by inhibiting the activity of various anti-apoptotic proteins and activating pro-apoptotic proteins. Inflammatory and diabetic pathways have also been shown to be inhibited by AMC, leading to decreased inflammation and improved glucose metabolism.
Biochemical and Physiological Effects:
AMC has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-diabetic effects. It has also been shown to have antioxidant and antimicrobial activity. In animal studies, AMC has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of AMC is its versatility, as it can be used for various applications in different fields. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of AMC is its low solubility in water, which can make it challenging to work with in aqueous environments.
Zukünftige Richtungen
There are many potential future directions for AMC research, including the development of new anti-cancer drugs, the synthesis of new metal complexes for catalysis and sensing, and the development of new materials for drug delivery and imaging. Further studies are also needed to fully understand the mechanism of action of AMC and its potential applications in various fields.
Synthesemethoden
The synthesis of AMC involves the reaction between 4-anilinophenyl isothiocyanate and morpholine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography to obtain pure AMC.
Wissenschaftliche Forschungsanwendungen
AMC has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, AMC has been shown to have significant anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been investigated for its potential as an anti-inflammatory and anti-diabetic agent.
In material science, AMC has been used as a precursor for the synthesis of various metal complexes, which have potential applications in catalysis, sensing, and electronic devices. AMC has also been used as a building block for the synthesis of various polymers and dendrimers, which have potential applications in drug delivery and imaging.
In environmental science, AMC has been studied for its potential application in the removal of heavy metals from contaminated water. It has been shown to have high affinity towards various heavy metals, including copper, lead, and cadmium.
Eigenschaften
IUPAC Name |
N-(4-anilinophenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c22-17(20-10-12-21-13-11-20)19-16-8-6-15(7-9-16)18-14-4-2-1-3-5-14/h1-9,18H,10-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTZKPPFEAAZBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

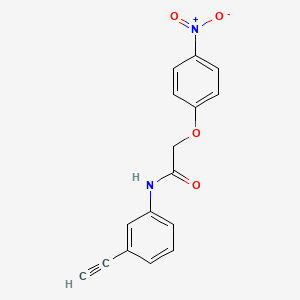
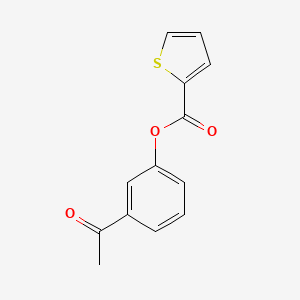
![4-[(3-hydroxypropyl)amino]-6-(4-methylphenyl)-2-(methylthio)-5-pyrimidinecarbonitrile](/img/structure/B5771413.png)
![(2-bromo-4,5-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5771415.png)

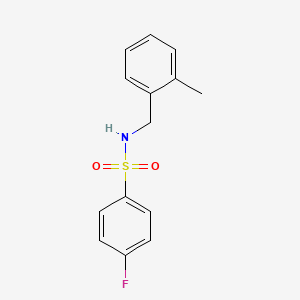
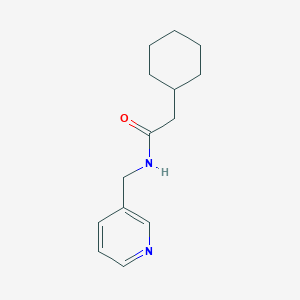
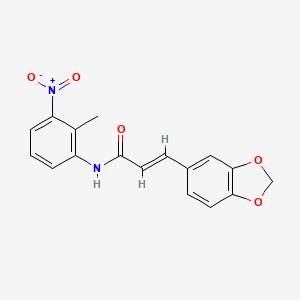
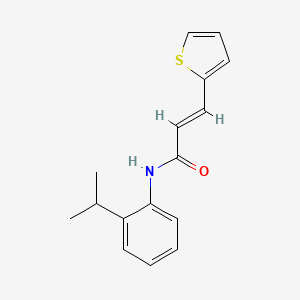
![5,5-dimethyl-3-[2-(2-propionylphenoxy)ethyl]-2,4-imidazolidinedione](/img/structure/B5771452.png)

![2-[3-(4-nitrophenyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B5771462.png)
